molecular formula C8H9BrN2O3 B15304654 2-Amino-2-(4-bromo-2-nitrophenyl)ethan-1-ol

2-Amino-2-(4-bromo-2-nitrophenyl)ethan-1-ol

Cat. No.: B15304654
M. Wt: 261.07 g/mol
InChI Key: RQUUVCHSUBGMJO-UHFFFAOYSA-N
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Description

2-Amino-2-(4-bromo-2-nitrophenyl)ethan-1-ol is an organic compound with the molecular formula C8H9BrN2O3. It is a derivative of phenylethanol and contains both amino and nitro functional groups, making it a versatile compound in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(4-bromo-2-nitrophenyl)ethan-1-ol typically involves the bromination of 2-nitrophenylethanol followed by amination. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and a suitable solvent such as acetonitrile or dichloromethane. The amination step can be carried out using ammonia or an amine source under basic conditions .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. Safety measures are crucial due to the handling of bromine and nitro compounds .

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(4-bromo-2-nitrophenyl)ethan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Amino-2-(4-bromo-2-nitrophenyl)ethan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique functional groups.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Amino-2-(4-bromo-2-nitrophenyl)ethan-1-ol involves its interaction with various molecular targets. The amino and nitro groups can participate in hydrogen bonding and electrostatic interactions with biological molecules. The bromine atom can undergo substitution reactions, leading to the formation of active metabolites. These interactions can affect cellular pathways and enzyme activities, contributing to the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-2-(4-bromo-2-nitrophenyl)ethan-1-ol is unique due to the presence of both bromine and nitro groups on the phenyl ring. This combination of functional groups allows for diverse chemical reactivity and potential biological activities, making it a valuable compound in various fields of research .

Properties

Molecular Formula

C8H9BrN2O3

Molecular Weight

261.07 g/mol

IUPAC Name

2-amino-2-(4-bromo-2-nitrophenyl)ethanol

InChI

InChI=1S/C8H9BrN2O3/c9-5-1-2-6(7(10)4-12)8(3-5)11(13)14/h1-3,7,12H,4,10H2

InChI Key

RQUUVCHSUBGMJO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Br)[N+](=O)[O-])C(CO)N

Origin of Product

United States

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